molecular formula C15H22N2O5 B3049383 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate CAS No. 2044712-92-5

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate

Cat. No. B3049383
M. Wt: 310.35
InChI Key: WLEJPYXRAKIOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester, a type of organic compound commonly used in biochemistry . It is a derivative of amines and is primarily used as a biochemical reagent .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with the addition of benzyl chloride to diethanolamine, which is heated to reflux for 1 to 1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5 to 3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5 to 1 hour. Finally, hydrogen gas is passed through the reaction to remove the benzyl group, yielding the product .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxy carbonyl group attached to an amino group, a hydroxy group, and a pyridinyl group . The molecular weight is 310.35 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Chemical Structure and Properties

  • The compound, under the name Dabigatran etexilate tetrahydrate, has been structurally analyzed, revealing specific dihedral angles between its benzene and pyridine rings and an intramolecular N—H⋯O hydrogen bond, contributing to its formation into layers in the crystal structure (Liu et al., 2012).

Synthesis and Characterization

  • A study detailed the synthesis of compounds related to Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate, highlighting the utility of these compounds in Schiff base formation and the importance of intramolecular hydrogen bonding in their structures (Çolak et al., 2021).

Application in Pharmaceuticals

  • The compound has been used in the synthesis of pharmaceuticals like Dabigatran Etexilate, showcasing its utility in complex drug synthesis processes (Huansheng, 2013).

Crystallography and Molecular Analysis

  • Its derivatives have been studied using X-ray crystallography and spectroscopic techniques, providing insight into their structural and molecular characteristics (Vogt et al., 2013).

Reactivity and Transformation Studies

  • Research has been conducted on the reactivity of this compound and related structures in various chemical reactions, contributing to the understanding of their potential in synthesis and transformation in chemical processes (Asadi et al., 2021).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemicals with appropriate safety measures, even if specific hazards are not listed.

properties

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-8-6-7-9-16-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEJPYXRAKIOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=N1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122813
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate

CAS RN

2044712-92-5
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044712-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Reactant of Route 4
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Reactant of Route 5
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.